Enhanced Lipophilicity (XLogP3) for Improved CNS Permeability Relative to 4-Methoxy and 4-Ethoxy Analogues
The XLogP3 value (a measure of lipophilicity) for 4-(1-phenylethoxy)-1H-pyrazole is 2.1, which is significantly higher than that of 4-methoxy-1H-pyrazole (XLogP3 ~0.3) and 4-ethoxy-1H-pyrazole (XLogP3 ~0.8) [1]. This 7-fold increase in lipophilicity over the methoxy analogue and 2.6-fold increase over the ethoxy analogue positions the compound within the optimal range (2.0-3.5) for blood-brain barrier (BBB) penetration and central nervous system (CNS) drug discovery [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.1 |
| Comparator Or Baseline | 4-Methoxy-1H-pyrazole: ~0.3; 4-Ethoxy-1H-pyrazole: ~0.8 |
| Quantified Difference | 7.0× (vs. methoxy), 2.6× (vs. ethoxy) |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
The higher XLogP3 value directly enhances passive permeability across biological membranes, making the compound a more suitable candidate for CNS-targeted therapeutic programs where 4-methoxy or 4-ethoxy pyrazoles would likely fail to achieve adequate brain exposure.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 130511046 (Target), CID 5324776 (4-Methoxy), CID 18502895 (4-Ethoxy). https://pubchem.ncbi.nlm.nih.gov/. (Accessed 2026-04-18). View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. View Source
